2-(4-Methoxyphenyl)butanoic acid
Overview
Description
2-(4-Methoxyphenyl)butanoic acid, also known as 4-(4-methoxyphenyl)butyric acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid with a methoxyphenyl group attached to the second carbon atom of the butanoic acid chain.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-phenylbutyric acid (4-pba), exhibit inhibitory activity against histone deacetylases (hdacs) .
Mode of Action
4-pba, a related compound, acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Compounds like 4-pba have been shown to influence the protein folding process, which is crucial in the pathogenesis of neurodegenerative diseases .
Pharmacokinetics
For instance, the compound has a predicted logP of 2.30, indicating its lipophilicity . It also has a predicted water solubility of 1001 mg/L at 25°C , which could impact its bioavailability.
Result of Action
Related compounds like 4-pba have been shown to protect against endoplasmic reticulum stress-induced neuronal cell death .
Action Environment
The compound’s predicted properties, such as its lipophilicity and water solubility , could be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone deacetylases (HDACs), inhibiting their activity . This interaction can lead to changes in gene expression and protein function. Additionally, this compound acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to protect neuronal cells from endoplasmic reticulum (ER) stress-induced cell death . This protection is crucial in conditions where protein misfolding and aggregation occur, such as neurodegenerative diseases. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and other proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This modification can alter gene expression patterns, promoting the expression of genes involved in cell survival and stress response. Additionally, this compound acts as a chemical chaperone, stabilizing protein structures and preventing their aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation under standard conditions . Long-term studies have shown that it can maintain its protective effects on neuronal cells over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction ensures its proper localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with HDACs and other target proteins . Post-translational modifications and targeting signals may direct it to specific cellular compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)butanoic acid can be synthesized through a Friedel-Crafts acylation reaction. In this process, anisole (methoxybenzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent.
- The mixture undergoes acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
- The oxobutanoic acid is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis techniques can be employed to enhance reaction efficiency and yield. These methods involve the use of automated systems to control reaction conditions precisely, leading to higher purity and yield compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)butanone or 4-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)butanol.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Similar in structure but lacks the methoxy group.
4-(4-Hydroxyphenyl)butanoic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)butanoic acid is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in medicinal chemistry and neuroprotection research .
Properties
IUPAC Name |
2-(4-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBXUJGKPPUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952113 | |
Record name | 2-(4-Methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-99-3 | |
Record name | α-Ethyl-4-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29644-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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